molecular formula C10H11FO2 B3051902 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane CAS No. 36881-03-5

2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B3051902
CAS No.: 36881-03-5
M. Wt: 182.19 g/mol
InChI Key: XDIFSRFYDLFOOS-UHFFFAOYSA-N
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Description

Significance of 1,3-Dioxolane (B20135) Core Structures in Organic Synthesis and Chemical Research

The 1,3-dioxolane ring is a fundamental heterocyclic motif with widespread utility in organic chemistry. wikipedia.orgnih.gov One of its most crucial roles is as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.org By reacting a carbonyl compound with ethylene (B1197577) glycol under acidic conditions, a stable cyclic acetal (B89532) (a 1,3-dioxolane) is formed, effectively masking the reactive carbonyl group from various chemical transformations. wikipedia.org This protective strategy is a cornerstone of multi-step organic synthesis.

Beyond their use in protection chemistry, 1,3-dioxolanes serve as versatile solvents and reactive intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nbinno.comsilverfernchemical.com The parent compound, 1,3-dioxolane, is a colorless liquid used as a solvent and a comonomer in the production of polyacetals. wikipedia.orgnih.gov Furthermore, the 1,3-dioxolane scaffold is a key structural component in numerous biologically active compounds, with derivatives exhibiting a broad spectrum of activities, including antifungal, antibacterial, and antiviral properties. nih.gov The inherent stability and specific stereochemistry of the dioxolane ring make it an attractive building block in the design of new therapeutic agents. nih.gov

Table 2: Key Roles of the 1,3-Dioxolane Moiety in Chemistry
RoleDescription
Protecting GroupMasks aldehydes and ketones from unwanted reactions during synthesis. wikipedia.org
Chemical IntermediateServes as a building block for pharmaceuticals and agrochemicals. nbinno.comsilverfernchemical.com
SolventUsed as a solvent for polymers, resins, and in battery electrolytes. silverfernchemical.comnih.gov
PharmacophoreForms the core structure of many biologically active compounds. nih.govnih.gov

Importance of Fluorine in Organic Chemistry and Fluorinated Heterocyclic Systems

The strategic incorporation of fluorine atoms into organic molecules, particularly heterocyclic systems, is a highly influential strategy in medicinal chemistry. nih.govrsc.org It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. tandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly alter the physicochemical and biological properties of a parent molecule. tandfonline.comnih.gov

Introducing fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life. rsc.orgtandfonline.com Fluorine substitution can also modulate the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and target-binding affinity. nih.govnih.gov Furthermore, the inclusion of fluorine can influence a molecule's lipophilicity and its ability to permeate biological membranes. nih.gov The combination of heterocyclic scaffolds, which are present in a vast majority of bioactive compounds, with fluorine substitution has proven to be a powerful approach in modern drug discovery, leading to the development of numerous successful therapeutic agents. nih.govtandfonline.com

Table 3: Common Effects of Fluorine Substitution in Drug Discovery
Property AffectedImpact of Fluorination
Metabolic StabilityOften increased by blocking sites of metabolic oxidation. rsc.orgtandfonline.com
Binding AffinityCan be enhanced through modulation of electronic properties. nih.gov
BioavailabilityCan be improved by altering pKa and membrane permeability. nih.gov
LipophilicityModulated to optimize absorption and distribution. rsc.org

Contextual Overview of the 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane Motif in Academic Investigations

The specific compound this compound combines the features of both the dioxolane core and a fluorinated aromatic system. Its synthesis is typically achieved through the ketalization of 4'-fluoroacetophenone (B120862) with ethylene glycol, a standard method for creating 2,2-disubstituted 1,3-dioxolanes. chemsrc.com

In academic and industrial research, this compound is recognized as a potentially valuable intermediate or building block. The presence of the fluorophenyl group makes it a candidate for inclusion in medicinal chemistry programs, where such motifs are frequently explored for developing new therapeutic agents. The dioxolane portion provides a stable, well-defined scaffold that can be further functionalized or incorporated into larger molecular architectures. While specific, extensive research on the direct applications of this compound is not widely published, its structural components suggest its potential as a scaffold for drug development or as a reagent in various chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIFSRFYDLFOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468070
Record name 2-(4-fluorophenyl)-2-methyl-1,3-dioxolane
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Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36881-03-5
Record name 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36881-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenyl 2 Methyl 1,3 Dioxolane

General Reactions of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane moiety serves as a protective group for the carbonyl functionality of the parent ketone, 4-fluoroacetophenone. wikipedia.org As a cyclic ketal, it is stable towards nucleophiles and bases but susceptible to reactions under acidic or certain reductive and oxidative conditions. organic-chemistry.org

The 1,3-dioxolane ring can undergo cleavage through several pathways, often initiated by Lewis acids or cationic initiators. researchgate.net These transformations can lead to isomerization, polymerization, or the formation of functionalized ethylene (B1197577) glycol derivatives. For instance, in the presence of a cationic initiator, 1,3-dioxolane is known to undergo ring-opening polymerization to yield polydioxolane, a type of polyether. researchgate.netrsc.org While substituents at the C2 position, such as in 2-(4-fluorophenyl)-2-methyl-1,3-dioxolane, can hinder polymerization, related ring-opening reactions are still mechanistically relevant. researchgate.net

Reductive ring-opening of 1,3-dioxolane acetals can be achieved using various reagents, leading to ethers. The regioselectivity of these reactions is often dependent on the substrate and the reagents used. researchgate.net For example, the use of reducing agents in combination with Lewis acids like LiAlH₄-AlCl₃ or Diisobutylaluminium hydride (DIBALH) can cleave the ring to produce mono-protected diols. researchgate.net

Table 1: Selected Reagents for Ring-Opening of 1,3-Dioxolane Systems

Reagent/Catalyst SystemReaction TypeTypical Product(s)
Cationic Initiators (e.g., H⁺)PolymerizationPolydioxolane researchgate.netrsc.org
Lewis Acids (e.g., AlCl₃) + HydrideReductive OpeningEthylene glycol monoethers researchgate.net
Salen Aluminium CatalystsPolymerizationPoly(α-hydroxy acid)s (for dioxolanones) rsc.org

The primary function of the 1,3-dioxolane group is the protection of a carbonyl compound, and its removal, or deprotection, is a crucial synthetic step. wikipedia.org This is most commonly achieved through acid-catalyzed hydrolysis, which regenerates the original ketone. organic-chemistry.org The reaction involves protonation of one of the dioxolane oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene glycol yields the parent carbonyl compound, in this case, 4-fluoroacetophenone.

A wide array of conditions can be employed for this transformation, ranging from simple aqueous mineral acids to various Lewis acids that facilitate the cleavage under milder or non-aqueous conditions. organic-chemistry.org The choice of reagent can be critical in complex syntheses where other acid-sensitive functional groups are present. tandfonline.com For example, catalysts like erbium(III) triflate (Er(OTf)₃) or cerium(III) triflate (Ce(OTf)₃) can effect chemoselective cleavage in wet nitromethane (B149229) at room temperature. organic-chemistry.org Similarly, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water provides a rapid and efficient method for deprotection. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Conditions for Hydrolysis/Deprotection of 1,3-Dioxolanes

Reagent/Catalyst SystemSolventConditionsReference
Aqueous Acid (e.g., HCl)Water/Organic CosolventVaries organic-chemistry.org
Er(OTf)₃Wet NitromethaneRoom Temperature organic-chemistry.org
Ce(OTf)₃Wet NitromethaneRoom Temperature organic-chemistry.org
NaBArF₄Water30 °C wikipedia.orgorganic-chemistry.org
Iodine (catalytic)Water/Surfactant25-40 °C organic-chemistry.org
Nickel Boride (in situ)MethanolMild rsc.org

Reactivity of the 4-Fluorophenyl Substituent

The electronic properties of the 4-fluorophenyl ring influence the reactivity of the molecule, particularly in reactions involving the aromatic system.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction uses a Directed Metalation Group (DMG) to coordinate with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org While the dioxolane group itself is not a classical strong DMG, the fluorine atom is known to be a moderate ortho-directing group. organic-chemistry.org

In a study of the closely related 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, lithiation with butyllithium (B86547) complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) resulted in deprotonation at the position adjacent (ortho) to the fluorine atom of the fluorophenyl ring. researchgate.net This indicates that the fluorine atom, assisted by the complexing agent, can effectively direct the lithiation. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce substituents regioselectively at the C3 position of the 4-fluorophenyl ring.

Table 3: Regioselectivity in Lithiation of Aryl-Dioxolane Systems

SubstrateBase/AdditiveSite of LithiationProduct after Electrophilic QuenchReference
2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolanen-BuLi4-position of dichlorophenyl ring4-functionalized dichlorophenyl derivative researchgate.net
2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolanen-BuLi / PMDTA3-position of fluorophenyl ring (ortho to F)3-functionalized fluorophenyl derivative researchgate.net

The fluorophenyl ring can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The fluorine atom is a deactivating but ortho, para-directing substituent. msu.edu The deactivating nature arises from its strong inductive electron-withdrawing effect, while the ortho, para-directing influence is due to the resonance donation of its lone pairs. The substituent at the C1 position, an alkyl group with electron-withdrawing oxygen atoms, is also deactivating. Therefore, harsh reaction conditions are typically required for electrophilic substitution, such as nitration or halogenation. msu.edulibretexts.org The incoming electrophile would be directed to the positions ortho to the fluorine atom (C3 and C5).

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at the carbon bearing the fluorine atom (C4). This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. While the ketal-bearing carbon at C1 is not a strong SNAr-activating group, reactions with potent nucleophiles under forcing conditions could potentially lead to the displacement of the fluoride (B91410) ion.

Chemical Transformations at the 2-Methyl Group and its Analogues

The 2-methyl group of the dioxolane is generally unreactive. Transformations at this position typically require harsh conditions or specific activation strategies. Studies on the thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) in the gas phase have shown that it can decompose at high temperatures (459–490 °C) to yield products like acetaldehyde, indicating cleavage of the ring and transformation of the methyl-bearing carbon. acs.org

In the context of synthetic transformations under milder laboratory conditions, functionalization of the methyl group would likely proceed via radical or anionic intermediates. For example, radical halogenation could potentially introduce a halogen at the methyl position, which could then be used for subsequent nucleophilic substitution. Alternatively, deprotonation of the methyl group to form a carbanion would require an exceptionally strong base, as the acidity of these protons is low. Such a reaction is generally not favored compared to the deprotonation of the aromatic ring, as discussed in section 3.2.1.

Redox Reactions of the Dioxolane Scaffold

The 1,3-dioxolane ring can undergo both oxidation and reduction reactions, typically involving cleavage of the acetal (B89532) C-O bonds or transformations of the substituents on the ring.

The oxidation of 1,3-dioxolanes can lead to a variety of products, depending on the oxidant and reaction conditions. A common pathway involves the oxidative cleavage of the dioxolane ring. For instance, treatment of 2-substituted-1,3-dioxolanes with oxidizing agents can yield the corresponding ester of ethylene glycol. This transformation is believed to proceed through radical intermediates.

In the presence of N-hydroxyphthalimide (NHPI) and a cobalt (II) acetate (B1210297) co-catalyst, various acetals, including 1,3-dioxolanes, are oxidized by molecular oxygen to form esters. Another method involves the use of m-chloroperoxybenzoic acid (MCPBA) for the efficient oxidation of cyclic acetals, which provides hydroxy alkyl esters in good yields. Ozonolysis is another powerful method for the oxidative cleavage of cyclic structures, although it is more commonly applied to alkenes. rsc.org

Table 1: Representative Oxidation Reactions of Dioxolane Analogs

SubstrateReagents and ConditionsMajor Product(s)
Various Acetals (including 1,3-dioxolanes)O2, N-hydroxyphthalimide (catalyst), Co(OAc)2 (co-catalyst)Esters
Cyclic Acetalsm-Chloroperoxybenzoic acid (MCPBA)Hydroxy alkyl esters

The reduction of 2,2-disubstituted-1,3-dioxolanes typically involves the hydrogenolysis of one or both C-O bonds of the acetal. This can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents like lithium aluminum hydride (LiAlH₄). ncert.nic.in The products of these reactions are generally ethers or alcohols.

Catalytic hydrogenolysis of aryl ethers, a related transformation, has been studied with nickel catalysts and often involves the addition of hydrogen to the aromatic ring as a key step. nih.gov For this compound, catalytic hydrogenolysis could potentially lead to the formation of 1-(4-fluorophenyl)ethanol (B1199365) and ethylene glycol, or ethers derived from the partial reduction of the dioxolane ring. The strength of the C-O bonds and the steric hindrance around the C2 carbon will influence the reaction conditions required.

Reductions with hydride reagents such as LiAlH₄ are known to cleave acetals, particularly in the presence of Lewis acids. chemistrysteps.com For this compound, reduction with a strong hydride agent could lead to the formation of 2-(4-fluorophenyl)propan-2-ol and ethylene glycol. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and may not be effective in cleaving the dioxolane ring under standard conditions. masterorganicchemistry.comlibretexts.org

Table 2: Potential Reduction Products of this compound

Reducing AgentPotential Product(s)Reaction Type
H2 / Metal Catalyst (e.g., Ni, Pd, Pt)1-(4-Fluorophenyl)ethanol, Ethylene glycolCatalytic Hydrogenolysis
Lithium Aluminum Hydride (LiAlH4)2-(4-Fluorophenyl)propan-2-ol, Ethylene glycolHydride Reduction

Nucleophilic Substitution Reactions on Modified Dioxolane Derivatives

Nucleophilic substitution reactions can be performed on derivatives of this compound where a leaving group is introduced. For example, if the methyl group at the C2 position were replaced with a halomethyl group (e.g., -CH₂Br), this would create a site for nucleophilic attack.

The synthesis of compounds such as 2-(bromomethyl)-2-(p-chlorophenyl)-4-phenyl-1,3-dioxolane has been reported, highlighting the feasibility of creating such functionalized dioxolanes. nih.gov In a hypothetical derivative like 2-(bromomethyl)-2-(4-fluorophenyl)-1,3-dioxolane, the bromine atom would be susceptible to displacement by a variety of nucleophiles (e.g., cyanide, azide (B81097), alkoxides, thiolates). These reactions would proceed via a standard Sₙ2 mechanism, leading to a range of new functionalized dioxolane derivatives.

Furthermore, nucleophilic aromatic substitution (SₙAr) could potentially occur on the 4-fluorophenyl ring, although this typically requires strong activation by electron-withdrawing groups and forcing conditions. The fluorine atom is a good leaving group in SₙAr reactions.

Table 3: Hypothetical Nucleophilic Substitution Reactions on a Modified Dioxolane

SubstrateNucleophilePotential Product
2-(Bromomethyl)-2-(4-fluorophenyl)-1,3-dioxolaneNaCN2-(Cyanomethyl)-2-(4-fluorophenyl)-1,3-dioxolane
2-(Bromomethyl)-2-(4-fluorophenyl)-1,3-dioxolaneNaN32-(Azidomethyl)-2-(4-fluorophenyl)-1,3-dioxolane
This compoundCH3O- (under harsh conditions)2-(4-Methoxyphenyl)-2-methyl-1,3-dioxolane

Hydrogen Atom Transfer (HAT) Mechanisms Involving the Dioxolane Ring

Hydrogen Atom Transfer (HAT) is a fundamental radical process where a hydrogen atom is transferred from one molecule to another. In the context of this compound, HAT would most likely involve the abstraction of a hydrogen atom from the dioxolane ring by a radical species.

The C-H bonds on the ethylene glycol-derived portion of the dioxolane ring (C4 and C5 positions) are susceptible to abstraction by sufficiently reactive radicals. The stability of the resulting carbon-centered radical will influence the regioselectivity of the HAT process. Abstraction of a hydrogen atom from the methyl group at C2 is also a possibility.

Mechanistic studies on cyclic acetals have shown that the resulting radicals can undergo further reactions, such as ring-opening or intermolecular additions. nih.gov The presence of the 4-fluorophenyl group may influence the stability of the radical intermediates through electronic effects. Computational studies are often employed to understand the thermodynamics and kinetics of such HAT processes. rsc.org

While specific experimental data on HAT involving this compound is scarce, the general principles of radical chemistry suggest that this compound can participate in such reactions, leading to the formation of various functionalized products.

Table 4: Potential Sites for Hydrogen Atom Abstraction in this compound

Position of H-atomRelative Reactivity (Predicted)Factors Influencing Reactivity
C4/C5 Methylene (B1212753) groupsHighFormation of a secondary radical stabilized by adjacent oxygen atoms.
C2 Methyl groupModerateFormation of a primary radical.
Aromatic RingLowStrong C-H bonds of the aromatic ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Fluorophenyl 2 Methyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the molecular skeleton and define the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane is expected to show distinct signals corresponding to the three unique proton environments: the methyl group, the dioxolane ring methylene (B1212753) groups, and the aromatic protons of the 4-fluorophenyl group.

Methyl Protons (-CH₃): A sharp singlet is predicted for the three equivalent protons of the methyl group. Being attached to a quaternary carbon adjacent to two oxygen atoms and an aromatic ring, these protons would be deshielded and are expected to resonate in the range of 1.5-1.7 ppm.

Dioxolane Protons (-OCH₂CH₂O-): The four protons on the dioxolane ring are chemically equivalent due to rapid conformational flexing at room temperature. They are expected to appear as a single, sharp singlet. Their direct attachment to oxygen atoms causes significant deshielding, placing their chemical shift in the region of 3.9-4.2 ppm. docbrown.info

Aromatic Protons (-C₆H₄F): The 4-fluorophenyl group presents a symmetrical AA'BB' spin system. The protons ortho to the fluorine atom (H-3' and H-5') are chemically equivalent, as are the protons meta to the fluorine (H-2' and H-4'). Due to the electron-withdrawing nature of the fluorine, the ortho protons are expected to be more deshielded than the meta protons. This will result in two distinct signals, each integrating to two protons. They will appear as complex multiplets, often resembling doublets or triplets, in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl (-CH₃)1.5 - 1.7Singlet (s)3H
Dioxolane (-OCH₂CH₂O-)3.9 - 4.2Singlet (s)4H
Aromatic (meta to F)7.0 - 7.2Multiplet (m)2H
Aromatic (ortho to F)7.3 - 7.5Multiplet (m)2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The proton-decoupled ¹³C NMR spectrum is anticipated to display eight distinct signals, corresponding to each unique carbon environment in the molecule.

Methyl Carbon (-CH₃): This aliphatic carbon is expected to appear in the upfield region of the spectrum, around 25-30 ppm.

Dioxolane Carbons (-OCH₂CH₂O-): The two equivalent methylene carbons of the dioxolane ring are attached to oxygen and would resonate at approximately 65-70 ppm. docbrown.info

Quaternary Ketal Carbon (C-2): The carbon atom bonded to two oxygens, the methyl group, and the phenyl ring is highly deshielded and is predicted to have a chemical shift in the range of 105-110 ppm.

Aromatic Carbons (-C₆H₄F): The fluorophenyl ring will show four distinct signals. The carbon directly bonded to the fluorine (C-4') will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and appear as a doublet. Its chemical shift will be significantly influenced by the fluorine's electronegativity, expected around 160-164 ppm. The other aromatic carbons (C-1', C-2'/6', C-3'/5') will also show smaller C-F couplings and resonate in the typical aromatic region of 115-140 ppm. pressbooks.pub

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl (-CH₃)25 - 30
Dioxolane (-OCH₂CH₂O-)65 - 70
Quaternary Ketal (C-2)105 - 110
Aromatic (C-3'/C-5')114 - 117 (doublet, ²JCF)
Aromatic (C-2'/C-6')127 - 130 (doublet, ³JCF)
Aromatic (C-1')138 - 142 (doublet, ⁴JCF)
Aromatic (C-4')160 - 164 (doublet, ¹JCF)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are invaluable. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. For this molecule, the primary expected correlation would be between the aromatic protons on the fluorophenyl ring, confirming the connectivity within the AA'BB' system. No other correlations are expected due to the isolation of the methyl and dioxolane proton systems. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. Expected correlations would include the methyl protons to the methyl carbon, the dioxolane protons to the dioxolane carbons, and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule. Key expected correlations would include:

The methyl protons to the quaternary ketal carbon (C-2) and the ipso-aromatic carbon (C-1').

The dioxolane protons to the quaternary ketal carbon (C-2).

The aromatic protons (H-2'/6') to the quaternary ketal carbon (C-2) and the fluorinated carbon (C-4').

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under ionization. The molecular formula of this compound is C₁₀H₁₁FO₂ corresponding to a molecular weight of 182.19 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 182. The fragmentation is likely initiated by cleavage of the bonds adjacent to the oxygen atoms. A primary fragmentation pathway for cyclic acetals and ketals is the α-cleavage. psu.edumiamioh.edu

A plausible major fragmentation would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized oxonium ion at m/z 167. This fragment would likely be the base peak. Further fragmentation could involve the loss of ethylene (B1197577) oxide (C₂H₄O) from this ion to yield the 4-fluorobenzoyl cation at m/z 123. Another significant fragment could be the 4-fluorophenyl cation at m/z 95.

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Identity of Fragment
182[M]⁺ (Molecular Ion)
167[M - CH₃]⁺
123[C₇H₄FO]⁺
95[C₆H₄F]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. udel.edu

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl and dioxolane groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). orgchemboulder.com

C=C Stretching: Aromatic ring C=C stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretching: Strong, characteristic C-O (ether/ketal) stretching bands are expected in the fingerprint region, typically between 1050 and 1250 cm⁻¹. vscht.cz

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is anticipated in the 1150-1250 cm⁻¹ range.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration Type
3030 - 3100Aromatic C-H Stretch
2850 - 2960Aliphatic C-H Stretch
1500 - 1600Aromatic C=C Stretch
1150 - 1250C-F Stretch and C-O Stretch
1050 - 1150C-O Stretch

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique requires a single, high-quality crystal of the compound. If such a crystal of this compound were obtained and analyzed, it would provide unambiguous confirmation of its molecular structure. azolifesciences.comnih.gov

The analysis would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The exact conformation of the five-membered dioxolane ring (likely an envelope or twist conformation) and the relative orientation of the phenyl and methyl substituents.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as C-H···F or C-H···π interactions.

Absolute Stereochemistry: If a chiral variant were synthesized, this method could determine its absolute configuration.

The resulting data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. The high resolving power of this technique distinguishes between ions of very similar mass-to-charge ratios, providing a level of certainty unattainable with standard mass spectrometry.

For this compound, with the chemical formula C₁₀H₁₁FO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The most common ions observed in soft ionization techniques like electrospray ionization (ESI) are the protonated molecule [M+H]⁺ and the molecular ion [M]⁺•.

The calculated exact mass for the protonated molecule [M+H]⁺ is 183.0816 u, and for the molecular ion [M]⁺•, it is 182.0738 u. Experimental HRMS data that aligns closely with these theoretical values provides strong evidence for the compound's molecular formula. A minimal mass error, typically in the parts-per-million (ppm) range, between the measured and calculated values is a critical criterion for confirmation.

Table 1: Theoretical Exact Mass Data for this compound

Ion SpeciesChemical FormulaTheoretical Exact Mass (u)
[M+H]⁺C₁₀H₁₂FO₂⁺183.0816
[M]⁺•C₁₀H₁₁FO₂⁺•182.0738

In addition to the exact mass of the primary ion, the isotopic pattern observed in the high-resolution mass spectrum serves as a further confirmation of the elemental composition. The presence of isotopes such as ¹³C results in low-intensity peaks at M+1, M+2, etc., and the relative abundances of these peaks should be consistent with the theoretical distribution for the proposed formula.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that provides the weight percentage of each element present in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula to verify its accuracy. For this compound, the empirical formula is the same as its molecular formula, C₁₀H₁₁FO₂.

The analysis of fluorinated organic compounds requires specific methodologies to ensure accurate results. The high strength of the carbon-fluorine bond can make complete combustion challenging. Specialized combustion techniques and reagents are often employed to ensure that all fluorine is converted to a detectable form, preventing the formation of stable intermediates that could lead to inaccurate carbon and nitrogen readings. scientistlive.com

The theoretical elemental composition of C₁₀H₁₁FO₂ is calculated based on the atomic weights of carbon, hydrogen, fluorine, and oxygen.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1165.92
HydrogenH1.0081111.0886.09
FluorineF18.998118.99810.43
OxygenO15.999231.99817.56
Total 182.195 100.00

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong corroborating evidence for the proposed molecular formula, complementing the high-precision data obtained from HRMS.

Computational Chemistry and Theoretical Studies on 2 4 Fluorophenyl 2 Methyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to find its lowest energy conformation. mdpi.com

For 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane, DFT calculations would predict key structural parameters. The dioxolane ring is known to be highly flexible, typically adopting an envelope or half-chair conformation. datapdf.com Theoretical studies on similar 2-phenyl-1,3-dioxolane (B1584986) derivatives show that the orientation of the phenyl ring relative to the dioxolane ring is a critical factor in determining the most stable structure. researchgate.netresearchgate.net In the optimized geometry of this compound, the fluorophenyl group's orientation would be influenced by steric interactions with the methyl group and stereoelectronic effects involving the oxygen atoms of the dioxolane ring. researchgate.net

The calculations would yield precise values for bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. This optimized structure is the foundation for all further computational analyses, including vibrational and electronic property predictions.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table presents hypothetical but realistic data for this compound based on calculations of analogous molecules.

ParameterBond/AngleCalculated Value
Bond LengthC(phenyl)-C(dioxolane)1.51 Å
C(phenyl)-F1.35 Å
O-C(acetal)1.42 Å
C-C(methyl)1.53 Å
Bond AngleO-C-O (dioxolane)105.5°
C(phenyl)-C(dioxolane)-C(methyl)110.2°
Dihedral AngleF-C-C-C(acetal)180.0°
C(phenyl)-C(acetal)-O-C65.0°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring, which can donate electron density. The LUMO, conversely, would also likely be distributed across the aromatic ring system, which can accept electron density in reactions. The electron-withdrawing nature of the fluorine atom would influence the energy levels of these orbitals.

Analysis of the FMOs helps predict how the molecule will interact with electrophiles and nucleophiles. The shape and energy of these orbitals determine the feasibility and outcome of chemical reactions. mdpi.com Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Table 2: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical but realistic data for this compound.

PropertyValue (eV)Implication
HOMO Energy-6.85Electron-donating ability
LUMO Energy-0.95Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.90High kinetic stability

Prediction and Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in structural elucidation and assignment of signals. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations predict the positions of absorption bands in the Infrared (IR) spectrum, corresponding to different vibrational modes of the molecule (e.g., C-F stretch, C-O stretch, aromatic C-H bend). Although calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve excellent agreement, helping to assign complex experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, predicting the absorption maxima (λ_max). This analysis helps identify the nature of electronic transitions, such as π → π* transitions within the fluorophenyl ring. mdpi.com

Table 3: Illustrative Predicted Spectroscopic Data This table presents hypothetical but realistic data for this compound.

SpectrumParameterPredicted ValueAssignment
¹³C NMRChemical Shift (δ)138 ppmC-F (aromatic)
¹H NMRChemical Shift (δ)7.1-7.4 ppmAromatic Protons
IRWavenumber (cm⁻¹)1225 cm⁻¹C-F Stretch
UV-Visλ_max (nm)265 nmπ → π* transition

Conformational Analysis and Energy Landscape Mapping

Due to the flexibility of the dioxolane ring and the rotation around the single bond connecting it to the fluorophenyl group, this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify stable conformers (local minima on the potential energy surface).

Molecular Dynamics Simulations for Structural Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent molecules to mimic real-world conditions.

An MD simulation of this compound would reveal how the molecule behaves at a given temperature. It would show fluctuations in bond lengths and angles, rotations around single bonds, and the puckering motions of the dioxolane ring. These simulations can be used to explore conformational transitions and calculate thermodynamic properties, providing a more realistic picture of the molecule's behavior in solution than static models alone.

Investigation of Intramolecular Interactions and Electron Density Distribution

The distribution of electrons within a molecule governs its physical and chemical properties. Several computational techniques are used to analyze this distribution. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's electron density surface. For this compound, the MEP map would show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.

Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize intramolecular interactions. These analyses can reveal weak non-covalent interactions, such as intramolecular C-H···O or C-H···F hydrogen bonds, which can play a significant role in stabilizing certain conformations. NBO analysis also provides information about charge delocalization and hyperconjugative interactions within the molecule. mdpi.com

Applications of 2 4 Fluorophenyl 2 Methyl 1,3 Dioxolane As a Synthetic Intermediate

Role as a Protecting Group for Ketones and Aldehydes in Multi-step Synthesis

In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. The 1,3-dioxolane (B20135) moiety of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane is a classic example of a protecting group for a ketone. organic-chemistry.orglibretexts.org Specifically, it is the cyclic ketal of 4'-fluoroacetophenone (B120862).

The formation of this protecting group involves the acid-catalyzed reaction of the parent ketone, 4'-fluoroacetophenone, with ethylene (B1197577) glycol. organic-chemistry.org This reaction is typically performed with a catalyst like p-toluenesulfonic acid (p-TsOH), and water is removed to drive the equilibrium towards the formation of the ketal. organic-chemistry.org

Once formed, the 1,3-dioxolane group is highly stable and unreactive towards a wide range of reagents, particularly nucleophiles and bases. organic-chemistry.org This stability allows chemists to perform various reactions on other parts of the molecule without affecting the protected carbonyl group. For instance, reactions involving Grignard reagents, organolithium reagents, or hydride reductions can be carried out selectively.

After the desired transformations are complete, the protecting group can be easily removed, regenerating the original ketone. This deprotection step is typically achieved through acid-catalyzed hydrolysis, a reaction that is often accomplished in the presence of aqueous acid. organic-chemistry.org The stability of the dioxolane in basic and neutral conditions, combined with its straightforward removal in acidic conditions, makes it an excellent tool for controlling reactivity in complex syntheses. researchgate.netlibretexts.org

Table 1: Protection and Deprotection Reactions

Process Reagents Typical Conditions Outcome
Protection 4'-Fluoroacetophenone, Ethylene Glycol p-Toluenesulfonic acid (catalyst), Toluene (solvent), Dean-Stark apparatus to remove water Formation of this compound
Deprotection This compound Aqueous Acid (e.g., HCl) Regeneration of 4'-Fluoroacetophenone

Building Block in the Construction of Complex Organic Molecules

Organic building blocks are foundational molecular units used to construct more complex compounds. hilarispublisher.comsigmaaldrich.comboronmolecular.com this compound serves as a valuable building block, particularly in the synthesis of pharmaceuticals and other biologically active molecules. boronmolecular.com Its structure combines a protected ketone with a fluorinated aromatic ring, a common motif in medicinal chemistry. sigmaaldrich.com

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. sigmaaldrich.com It can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter the acidity of nearby functional groups. sigmaaldrich.comsmolecule.com By using this compound, chemists can introduce the 4-fluorophenyl moiety into a target molecule while the ketone is masked. hilarispublisher.com

This strategy is crucial when the synthesis requires reaction conditions that would otherwise be incompatible with an unprotected ketone. For example, the aromatic ring can undergo electrophilic or nucleophilic substitution reactions to add further complexity. Once the molecular framework is assembled, the dioxolane can be deprotected to reveal the ketone, which can then undergo further reactions, such as reduction, oxidation, or condensation. This modular approach is fundamental to the efficient construction of complex molecular architectures. semanticscholar.org

Precursor for the Synthesis of Substituted 1,3-Dioxolanes and Related Heterocycles

Beyond its role in protecting a ketone, this compound can act as a precursor for a variety of other substituted 1,3-dioxolanes and related heterocyclic compounds. The reactivity of the fluorophenyl ring allows for modifications that generate a library of new molecules.

The fluorine atom on the phenyl ring can be a site for nucleophilic aromatic substitution, where it is replaced by other functional groups. While typically challenging, such reactions can be facilitated by the presence of activating groups on the ring or by using specific reaction conditions.

More commonly, the aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The fluorine atom and the alkyl-dioxolane substituent will direct incoming electrophiles to specific positions on the ring (ortho or meta), leading to the formation of diverse derivatives.

Furthermore, the dioxolane ring itself can undergo cleavage under certain acidic or basic conditions, leading to reactive intermediates that can participate in subsequent chemical transformations to form different heterocyclic structures. smolecule.com

Table 2: Potential Transformations

Reaction Type Potential Reagents Product Type
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ Nitro-substituted this compound
Electrophilic Aromatic Substitution Br₂/FeBr₃ Bromo-substituted this compound
Nucleophilic Aromatic Substitution NaOCH₃ 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxolane

Utility in the Development of Fine Chemicals and Specialty Materials

The structural features of this compound and its derivatives make them valuable in the production of fine chemicals and specialty materials. smolecule.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials.

The presence of the fluorine atom is particularly significant. Fluorinated organic compounds are prominent in pharmaceuticals and agrochemicals due to the unique properties fluorine imparts. sigmaaldrich.com Derivatives synthesized from this building block could be investigated as potential drug candidates, leveraging the fluorophenyl group for enhanced biological activity or improved pharmacokinetic profiles. sigmaaldrich.comsmolecule.com

In materials science, the incorporation of fluorinated building blocks can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. sigmaaldrich.com For example, derivatives of this compound could be explored as components in the synthesis of liquid crystals, polymers, or other advanced materials where the polarity and stability of the C-F bond are advantageous. smolecule.com

Derivatives and Analogues of 2 4 Fluorophenyl 2 Methyl 1,3 Dioxolane: Chemical Exploration and Structural Modification

Synthetic Approaches to Dioxolane Derivatives with Varied Aromatic Substituents

The primary method for synthesizing 2-aryl-2-methyl-1,3-dioxolanes involves the acid-catalyzed condensation of a substituted acetophenone (B1666503) with ethylene (B1197577) glycol. organic-chemistry.org This reaction allows for significant variation in the aromatic substituent by simply changing the ketone starting material. The general mechanism involves the protonation of the ketone's carbonyl oxygen, followed by nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal. Subsequent intramolecular cyclization and dehydration, often driven by the azeotropic removal of water, yields the final dioxolane product.

A range of catalysts, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zirconium tetrachloride (ZrCl₄), can be employed to facilitate this transformation. organic-chemistry.orgprepchem.com For instance, the synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642) from 3-bromo-4-fluorobenzaldehyde (B1265969) and ethylene glycol is effectively catalyzed by p-TsOH in refluxing toluene, using a Dean-Stark apparatus to remove water. prepchem.com Similarly, various substituted benzaldehydes from the vanillin (B372448) series have been condensed with propane-1,2-diol to create a library of dioxolane derivatives. researchgate.net

The scope of this synthetic approach allows for the introduction of a wide array of functional groups on the phenyl ring, influencing the electronic properties and steric profile of the resulting molecule. Research has demonstrated the successful synthesis of dioxolanes from acetophenones and benzaldehydes bearing diverse substituents. researchgate.netmdpi.com

Table 1: Synthesis of 2-Aryl-1,3-Dioxolane Derivatives

Starting Carbonyl Diol Catalyst Solvent Product Ref.
3-Bromo-4-fluorobenzaldehyde Ethylene glycol p-TsOH Toluene 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane prepchem.com
4-Nitrobenzaldehyde Ethylene glycol - Toluene 2-(4-Nitrophenyl)-1,3-dioxolane mdpi.com
Substituted Benzaldehydes Propane-1,2-diol FIBAN K-1 Benzene Substituted 2-Aryl-4-methyl-1,3-dioxolanes researchgate.net
Various Aryl Aldehydes 1,3-Propanediol p-TsOH Dichloromethane Various 2-Aryl-1,3-dioxanes orgsyn.org

Synthesis of Dioxolane Analogues with Different Alkyl Substitutions at the 2-Position

Altering the alkyl group at the C2 position of the dioxolane ring is achieved by substituting the methyl ketone (acetophenone) with other ketones in the condensation reaction with a 1,2-diol. This modification allows for the systematic study of how the size and nature of the C2-substituent affect the compound's properties. The synthesis follows the same acid-catalyzed ketalization principle.

For example, reacting a 4-fluorophenyl ketone bearing a larger alkyl chain (e.g., 4'-fluoropropiophenone (B1329323) or 4'-fluorobutyrophenone) with ethylene glycol would yield the corresponding 2-ethyl or 2-propyl analogues of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane. Research into related structures, such as 2,2-dialkyl-1,3-dioxolanes, has been conducted by reacting ketones like diethyl ketone with perfluoropropylene epoxide, demonstrating the versatility of forming dioxolanes with varied alkyl groups at the C2 position. google.com Furthermore, studies on 1,3-dioxanes have shown the successful condensation of meso-2,4-pentanediol with various ketones, leading to derivatives with different substituents at the C2 position. researchgate.net This highlights the broad applicability of the condensation reaction for creating a diverse set of C2-alkyl substituted analogues.

Table 2: Examples of Dioxolane Synthesis with Varied C2-Substituents

Ketone Diol Catalyst/Conditions Product C2-Substituents Ref.
Acetone Perfluoropropylene epoxide Heat 2,2-Dimethyl google.com
Diethyl ketone Perfluoropropylene epoxide Heat 2,2-Diethyl google.com
Various Ketones meso-2,4-Pentanediol p-TsOH Varied (e.g., methyl, ethyl, phenyl) researchgate.net
Methyl Vinyl Ketone Neopentanediol p-TsOH, Triethyl orthoformate 2-Methyl, 2-(2-Bromoethyl) orgsyn.org

Functionalization of the Dioxolane Ring for Novel Chemical Properties

Introducing functional groups directly onto the five-membered dioxolane ring, at the C4 and C5 positions, offers a powerful strategy for creating novel derivatives. This is typically accomplished by using a substituted 1,2-diol as the starting material in the condensation reaction. The choice of the substituted diol dictates the nature of the functionalization.

For instance, the condensation of aldehydes with 3-chloropropane-1,2-diol introduces a chloromethyl group at the C4 position of the dioxolane ring. researchgate.net This halide can then serve as a handle for further nucleophilic substitution reactions, allowing for the attachment of a wide range of other functionalities. Similarly, using diols with pre-existing functionalities, such as ether or ester groups, leads to the direct incorporation of these features into the final product. nih.gov Research has shown the synthesis of 2-substituted-4-substituted-1,3-dioxolanes for antiviral applications, where functional groups are installed at the C4 position. google.com This approach highlights the modularity of dioxolane synthesis, where complex side chains can be appended to the core ring structure to modulate its chemical and physical properties.

Table 3: Dioxolane Ring Functionalization via Substituted Diols

Carbonyl Compound Substituted Diol Resulting Functional Group at C4/C5 Example Product Ref.
Salicylaldehyde (B1680747) (R)-3-(Benzyloxy)propane-1,2-diol C4-(Benzyloxy)methyl 2-{(4R)-4[(benzyloxy)methyl]-1,3-dioxolane-2-yl}phenol nih.gov
Salicylaldehyde (2R,3R)-Dimethyl tartrate C4,C5-dicarboxylate Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate nih.gov
Substituted Benzaldehydes 3-Chloropropane-1,2-diol C4-Chloromethyl Substituted 2-Aryl-4-chloromethyl-1,3-dioxolanes researchgate.net
Chloroacetaldehyde Glycerol C4-Hydroxymethyl 2-(Chloromethyl)-1,3-dioxolane-4-methanol google.com

Stereoselective Synthesis of Chiral Dioxolane Derivatives

The creation of chiral dioxolane derivatives can be approached in several ways, primarily by controlling the stereochemistry at the C2, C4, and C5 positions. A highly effective method involves the use of enantiomerically pure diols as starting materials. When a prochiral ketone, such as 4'-fluoroacetophenone (B120862), reacts with a chiral diol, the resulting product is a mixture of diastereomers, which can often be separated. If the reaction is stereoselective, one diastereomer may be formed preferentially.

For example, enantiomerically pure 1,3-dioxolanes have been synthesized with excellent enantiomeric excess (>99% ee) by reacting salicylaldehyde with commercially available chiral diols, such as (R)-3-(benzyloxy)propane-1,2-diol and (2R,3R)-dimethyl tartrate. nih.gov The chirality of the diol directly translates to the stereocenters at the C4 and C5 positions of the resulting dioxolane. nih.gov

Another advanced approach involves the stereoselective formation of the dioxolane ring through multi-component reactions. One such method achieves the assembly of substituted 1,3-dioxolanes from an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.gov This process proceeds through a stereospecific 1,3-dioxolan-2-yl cation intermediate, allowing for controlled formation of the final chiral product. nih.gov Furthermore, asymmetric catalysis, such as using a chiral binaphthyldiimine-Ni(II) complex, can facilitate 1,3-dipolar cycloaddition reactions to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org The synthesis of chiral 1,3-dioxolan-4-ones from enantiopure α-hydroxy acids like mandelic acid also represents a key strategy for asymmetric synthesis. mdpi.com

Table 4: Approaches to Stereoselective Dioxolane Synthesis

Method Chiral Source / Catalyst Key Intermediate / Reaction Stereochemical Outcome Ref.
Chiral Diol Condensation Enantiopure diols (e.g., from tartaric acid) Acid-catalyzed acetalization High ee (>99%) nih.gov
Hypervalent Iodine-Mediated Oxidation Alkene stereochemistry Stereospecific 1,3-dioxolan-2-yl cation Stereoselective formation of single diastereomers nih.gov
Asymmetric Cycloaddition Chiral binaphthyldiimine-Ni(II) complex 1,3-dipolar cycloaddition of carbonyl ylides High diastereo- and enantioselectivity organic-chemistry.org
Chiral α-Hydroxy Acid Derivatization Mandelic acid, Lactic acid Formation of chiral 1,3-dioxolan-4-ones Diastereomerically pure intermediates for further synthesis mdpi.com

Future Research Directions and Advanced Methodologies for 2 4 Fluorophenyl 2 Methyl 1,3 Dioxolane

Development of Sustainable and Green Synthetic Protocols

The future synthesis of 2-(4-fluorophenyl)-2-methyl-1,3-dioxolane is poised for a paradigm shift towards environmentally benign methodologies. Traditional synthesis often relies on acid catalysts and organic solvents, but emerging research in green chemistry offers sustainable alternatives. rsc.orgrsc.org A primary focus will be the adoption of bio-based feedstocks. For instance, key precursors like ethylene (B1197577) glycol can be derived from biomass, reducing the dependence on fossil fuels. researchgate.net

Another significant area of development is the use of novel catalytic systems. This includes chemoenzymatic cascades, which combine the high selectivity of biocatalysts with the efficiency of chemical catalysts in a single pot, often in aqueous media or green solvents like cyclopentyl methyl ether. nih.govd-nb.inforwth-aachen.de Such integrated systems can streamline the synthesis process, minimize waste, and operate under milder reaction conditions. d-nb.info Solvent-free reaction conditions represent another promising frontier. nih.gov Research into solid-state reactions or the use of reagents that also function as the reaction medium could eliminate the need for volatile organic solvents, which are a major source of industrial pollution. rsc.orgacs.org

The table below outlines potential green alternatives to conventional synthesis methods for dioxolanes.

Aspect of SynthesisConventional MethodPotential Green AlternativeKey Benefits
Catalyst Homogeneous mineral acids (e.g., H₂SO₄)Heterogeneous solid acids, Biocatalysts (enzymes)Catalyst reusability, milder conditions, higher selectivity. nih.govnih.gov
Solvents Toluene, DichloromethaneBio-based solvents (e.g., 1,3-dioxolane (B20135) itself), water, supercritical CO₂Reduced toxicity and environmental impact, improved safety. researchgate.net
Starting Materials Petroleum-derived reagentsBiomass-derived ethylene glycol and aldehydesUse of renewable resources, reduced carbon footprint. researchgate.netnih.gov
Process Batch processing with energy-intensive distillationsSolvent-free synthesis, chemoenzymatic cascadesElimination of solvent waste, process intensification. rwth-aachen.denih.gov

Integration of Flow Chemistry and Automation in Dioxolane Synthesis

The synthesis of this compound can be significantly enhanced by integrating flow chemistry and automation. Continuous flow reactors offer substantial advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous reagents, and enhanced reproducibility. europa.eu For the acid-catalyzed ketalization reaction, a flow system allows for precise control over reaction time, temperature, and stoichiometry, which can lead to higher yields and purity. researchgate.net The miniaturized nature of these systems is particularly beneficial for process optimization and the safe execution of highly exothermic reactions. europa.eunih.gov

Automation is a complementary technology that can accelerate the discovery and optimization of synthetic routes. sigmaaldrich.com Automated synthesis platforms can perform numerous reactions in parallel, enabling high-throughput screening of catalysts, solvents, and reaction conditions. kit.edu When coupled with in-line analytical techniques, these systems can generate large datasets that facilitate rapid process development and a deeper understanding of reaction kinetics. The combination of flow chemistry with automation creates a powerful platform for the on-demand, efficient, and scalable production of this compound with minimal human intervention. sigmaaldrich.comkit.edu

FeatureBatch SynthesisFlow SynthesisAdvantages of Flow Synthesis
Safety Potential for thermal runaway in exothermic reactions.Superior heat dissipation due to high surface-area-to-volume ratio.Enhanced safety, especially when using hazardous reagents. europa.eu
Scalability Scaling up can be complex and non-linear.Straightforward scaling by running the system for longer periods ("scaling out").More predictable and easier transition from lab to production scale. nih.gov
Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time.Higher yields, improved purity, and better reproducibility. researchgate.net
Efficiency Often involves multiple manual unit operations.Can integrate reaction, work-up, and purification into a continuous stream.Reduced manual labor, less waste, and faster production times. durham.ac.uk

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Approaches

A deeper understanding of the reaction mechanism for the formation of this compound is crucial for optimizing its synthesis. Advanced techniques like time-resolved spectroscopy offer a window into the rapid dynamics of chemical reactions. numberanalytics.com By employing pump-probe techniques with ultrashort laser pulses, it is possible to observe the formation and decay of transient intermediates, such as the hemiacetal, on timescales ranging from femtoseconds to nanoseconds. wikipedia.orgrp-photonics.com This experimental data provides invaluable insights into the reaction kinetics and the elementary steps of the catalytic cycle. youtube.com

Computational chemistry provides a powerful complementary approach to experimental studies. acs.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map the entire potential energy surface of the reaction. These calculations can elucidate the structure of transition states, determine activation energies, and predict reaction pathways. researchgate.net Kinetic modeling based on computational data can simulate the behavior of the reaction under various conditions, helping to identify rate-limiting steps and optimize process parameters for improved yield and selectivity. acs.org The synergy between time-resolved spectroscopy and computational modeling will enable a comprehensive, molecular-level understanding of the dioxolane formation mechanism.

Exploration of Novel Catalytic Transformations Involving the Dioxolane Moiety

While the 1,3-dioxolane ring is often employed as a stable protecting group for carbonyls, its inherent reactivity can be harnessed for novel chemical transformations. smolecule.comwikipedia.org Future research will likely focus on developing catalytic methods to selectively functionalize the this compound scaffold. One promising avenue is the regioselective C-H activation of the phenyl rings. For instance, directed lithiation has been shown to enable functionalization at specific positions on the aromatic rings of structurally similar compounds. arkat-usa.org This strategy could be expanded using transition-metal catalysis to introduce a wide array of substituents, thereby creating a library of novel derivatives.

Another area of exploration is the catalytic ring-opening of the dioxolane moiety. While typically achieved under harsh acidic or basic conditions, the development of selective catalysts could allow for controlled cleavage of the C-O bonds to yield valuable difunctionalized intermediates. smolecule.com These intermediates could then serve as building blocks for more complex molecular architectures. Furthermore, the development of enzymatic transformations could offer highly selective and environmentally friendly methods for modifying the dioxolane structure, capitalizing on the growing interest in biocatalysis for synthetic chemistry. nih.gov

Design and Synthesis of Dioxolane-based Probes for Chemical Biology Research

The structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate biological systems. researchgate.net The field of chemical biology utilizes small molecules to study and manipulate the function of proteins and other biomolecules within their native cellular environment. mskcc.org

Future work in this area will involve the strategic derivatization of the parent dioxolane to create a toolkit of specialized probes. This can be achieved by introducing various functional moieties onto the fluorophenyl ring. For example:

Fluorescent Probes: Attaching a fluorophore would allow for the visualization of the molecule's distribution and interactions within cells using fluorescence microscopy.

Affinity Probes: Incorporating a biotin (B1667282) tag would enable the identification of protein binding partners through affinity purification and subsequent mass spectrometry analysis.

Photoaffinity Probes: Introducing a photoreactive group would allow for the covalent labeling of target proteins upon UV irradiation, providing a snapshot of molecular interactions.

"Clickable" Probes: The addition of an azide (B81097) or alkyne handle would permit the use of bioorthogonal click chemistry to attach a wide range of reporter tags for various applications.

The design of these probes, leveraging the known biological activities of dioxolane-containing compounds, could lead to new tools for understanding disease pathways and identifying novel therapeutic targets. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-2-methyl-1,3-dioxolane with high purity?

  • Methodological Answer : The compound can be synthesized via organometallic cross-coupling or acid-catalyzed cyclization. For example, aryl lithium intermediates (e.g., derived from 4-fluorophenyl bromide) react with 2-methyl-1,3-dioxolane precursors in tetrahydrofuran (THF) at low temperatures (-78°C) to form the target compound . Catalytic systems like DABSO (1,2-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) facilitate sulfone incorporation in related dioxolane derivatives, achieving yields >60% after purification via flash chromatography (petroleum ether/ethyl acetate) . Key parameters include temperature control, stoichiometric ratios, and catalyst selection.

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. For example:
  • ¹H NMR : Peaks at δ 1.5–1.7 ppm (methyl groups), δ 4.0–4.5 ppm (dioxolane ring protons), and aromatic protons near δ 7.0–7.5 ppm (fluorophenyl group) .
  • ¹³C NMR : Signals at ~104 ppm (dioxolane ring carbons) and 160–165 ppm (C-F coupling) .
    Mass spectrometry (EI or ESI) provides molecular ion confirmation. For instance, a parent ion at m/z 210 (C₁₀H₁₁FO₂⁺) with fragmentation patterns matching loss of dioxolane or fluorophenyl groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in hydrolysis kinetics data for this compound?

  • Methodological Answer : Conduct solvent effect studies to differentiate between A-1 (acid-catalyzed) and A-SE2 (bimolecular) hydrolysis mechanisms. For example:
  • Measure rate coefficients in dioxane-water mixtures (e.g., 0–50% dioxane) at 25°C. Plot log(rate) vs. solvent polarity to identify mechanistic dominance .
  • Use isotopic labeling (e.g., D₂O) to probe proton transfer steps. A-1 mechanisms show deuterium isotope effects (k_H/k_D > 1), while A-SE2 mechanisms do not .

Q. How does the fluorophenyl substituent influence the stability of this compound under varying pH conditions?

  • Methodological Answer : Perform accelerated stability testing in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC or GC-MS. The electron-withdrawing fluorine atom stabilizes the aromatic ring against electrophilic attack but may increase susceptibility to nucleophilic ring-opening at acidic pH. Compare with non-fluorinated analogs (e.g., 2-phenyl derivatives) to isolate substituent effects .

Q. What strategies enhance enantioselective synthesis of chiral dioxolane derivatives like this compound?

  • Methodological Answer : Use chiral auxiliaries or catalysts in key steps. For example:
  • Prepare organozinc reagents (e.g., [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]zinc iodide) with activated Zn foil in THF. React with enantiopure iodides (e.g., (R)-2-iodo-6,6-dimethylcyclohexene) to transfer chirality via anti-SN2' mechanisms .
  • Optimize reaction time and temperature (e.g., 25°C for 3 hours) to maximize enantiomeric excess (ee), verified by chiral HPLC or polarimetry .

Q. How can this compound serve as a building block in multi-step syntheses?

  • Methodological Answer : Exploit the dioxolane ring’s stability and fluorophenyl group’s reactivity:
  • Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the fluorophenyl position .
  • Functionalization : Oxidize the dioxolane to a ketone (e.g., using KMnO₄) for subsequent nucleophilic additions .
  • Protecting group : The dioxolane ring protects carbonyls during Grignard or alkylation reactions, removed later via acid hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.